molecular formula C12H10BrNO B15248229 2-Bromo-4-(4-methoxyphenyl)pyridine CAS No. 458533-01-2

2-Bromo-4-(4-methoxyphenyl)pyridine

Cat. No.: B15248229
CAS No.: 458533-01-2
M. Wt: 264.12 g/mol
InChI Key: MRWJNDQLGCQKOV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Bromo-4-(4-methoxyphenyl)pyridine (CAS: 1449008-05-2) is a brominated pyridine derivative with a 4-methoxyphenyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 264.12 g/mol . Key physical properties include:

  • Density: 1.403 g/cm³ (predicted)
  • Boiling Point: 314.9°C (predicted)
  • pKa: 4.49 (predicted), indicating moderate basicity .

Synthesis
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2-bromo-6-(4-methoxyphenyl)pyridine (a regioisomer) is prepared by reacting 2-bromopyridine with 4-methoxyphenyl boronic acid in the presence of PdCl₂(dppf) and sodium carbonate .

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and kinase inhibitors (e.g., CDK2/CDK9 inhibitors) .

Properties

CAS No.

458533-01-2

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-4-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3

InChI Key

MRWJNDQLGCQKOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methoxyphenyl)pyridine typically involves the bromination of 4-(4-methoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-Bromo-4-(4-methoxyphenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

2-Bromo-4-(4-methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is used in the synthesis of potential pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the palladium catalyst facilitates the formation of a palladium complex with the pyridine ring, allowing the nucleophile to replace the bromine atom. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Aryl Substituents

The table below compares 2-Bromo-4-(4-methoxyphenyl)pyridine with five analogues differing in substituent type, position, or heterocyclic core:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Biological Activity/Applications Reference ID
2-Bromo-4-(4-methoxyphenyl)pyridine C₁₂H₁₀BrNO 264.12 -Br (pyridine), -OCH₃ (para-phenyl) 314.9°C (bp) Anticancer intermediates, kinase inhibitors
2-Bromo-4-(4-chlorophenyl)pyridine (11b) C₁₁H₇BrClN 268.54 -Br (pyridine), -Cl (para-phenyl) N/A Photoredox synthesis intermediates
4-(3-Bromo-4-methoxyphenyl)pyridine C₁₂H₁₀BrNO 264.12 -Br (meta-phenyl), -OCH₃ (para-phenyl) N/A Pharmaceutical intermediate
5-Bromo-4-(4-methylphenyl)pyrimidine C₁₁H₉BrN₂ 249.11 -Br (pyrimidine), -CH₃ (para-phenyl) 343.1°C (bp) Building block for heterocyclic compounds
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 -Br (pyridine), -CH₃ (meta) N/A Ligand in coordination chemistry
2-(4-Bromomethylphenyl)pyridine C₁₂H₁₀BrN 248.12 -BrCH₂ (para-phenyl), pyridine N/A Alkylation agent in drug design

Key Comparative Analysis

Electronic and Steric Effects
  • Substituent Position : The para-methoxy group in 2-Bromo-4-(4-methoxyphenyl)pyridine enhances electron density on the pyridine ring via resonance, improving solubility in polar solvents compared to its meta-substituted analogue (4-(3-Bromo-4-methoxyphenyl)pyridine) .
  • Halogen vs. Alkyl Groups : Replacing -OCH₃ with -Cl (as in 2-Bromo-4-(4-chlorophenyl)pyridine) introduces electron-withdrawing effects, reducing reactivity in nucleophilic substitutions .

Biological Activity

2-Bromo-4-(4-methoxyphenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of 2-Bromo-4-(4-methoxyphenyl)pyridine is C11H10BrN, and its structure features a bromine atom and a methoxy-substituted phenyl group attached to a pyridine ring. The presence of the bromine atom enhances the compound's reactivity, making it a useful intermediate in organic synthesis.

Anticancer Properties

Research has shown that pyridine derivatives, including 2-Bromo-4-(4-methoxyphenyl)pyridine, exhibit significant antiproliferative activity against various cancer cell lines. A study indicated that certain analogues of pyridine compounds can inhibit cell growth and induce cell cycle arrest in cancer cells like MDA-MB-231 and HeLa. Specifically, the compound exhibited an IC50 value of approximately 12 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
2-Bromo-4-(4-methoxyphenyl)pyridineMDA-MB-23112
Combretastatin-A4 (CA-4)MDA-MB-23127.5
Other AnaloguesVariousVaries

The mechanism underlying the anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. Compounds similar to 2-Bromo-4-(4-methoxyphenyl)pyridine have been shown to bind competitively to the colchicine site on tubulin, leading to inhibited angiogenesis and reduced tumor growth in vivo .

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. In vitro studies suggest that certain derivatives can inhibit MNK1 and MNK2 kinases, which are involved in cancer cell proliferation and survival. The inhibition of these kinases correlates with reduced phosphorylation of eIF4E, a key factor in protein synthesis .

Study on Anticancer Activity

In a notable study, researchers synthesized various pyridine derivatives and tested their biological activities. Among these, 2-Bromo-4-(4-methoxyphenyl)pyridine showed promising results in inhibiting tumor growth in xenograft models. The study highlighted its effectiveness in reducing vascularization within tumors, further supporting its potential as an anticancer agent .

Study on Kinase Inhibition

A separate investigation focused on the structure-activity relationship (SAR) of pyridine-based compounds revealed that modifications at specific positions significantly affect biological activity. The presence of bulky substituents at certain positions enhanced kinase inhibition properties, establishing a basis for further development of targeted therapies .

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